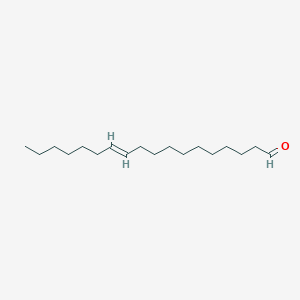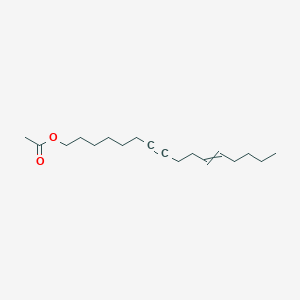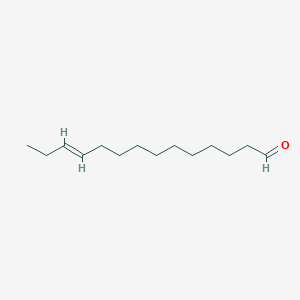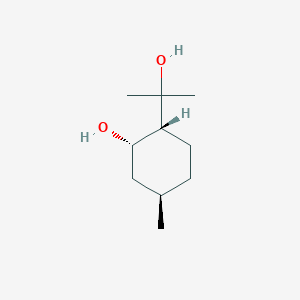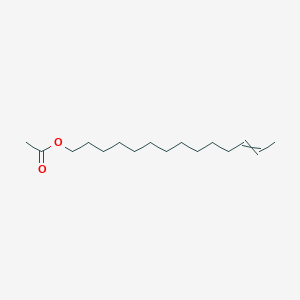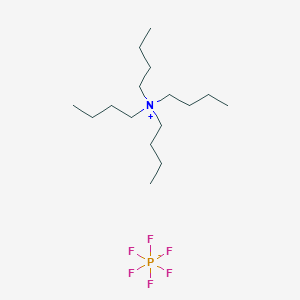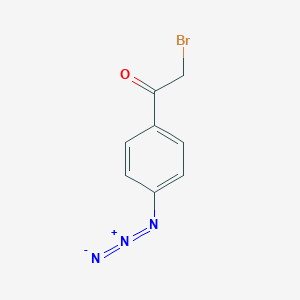
4-アジドフェナシルブロミド
概要
説明
4-Azidophenacyl bromide: is a versatile photolabile bifunctional reagent. It is commonly used in the preparation of photoaffinity labels for enzymes. The compound is known for its ability to form covalent bonds with macromolecules upon exposure to ultraviolet light, making it a valuable tool in biochemical research .
科学的研究の応用
4-Azidophenacyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking reagent in click chemistry and other synthetic applications.
Biology: The compound is employed in the study of enzyme active sites and protein interactions through photoaffinity labeling.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: The compound finds applications in the production of specialized materials and chemical sensors .
作用機序
Target of Action
4-Azidophenacyl bromide is a photoactive, heterobifunctional cross-linking reagent . Its primary targets are sulfhydryl groups , particularly those present in enzymes . These sulfhydryl groups often play crucial roles in the catalytic activity of enzymes, making them key targets for the action of 4-Azidophenacyl bromide .
Mode of Action
The compound’s mode of action involves two key steps. Initially, it couples to sulfhydryl groups in the pH range of 7.0-8.0 . This is followed by a second bonding that occurs during UV irradiation (250 nm) via reactive nitrene . The latter bonding is rapid and non-specific . This dual-action mechanism allows 4-Azidophenacyl bromide to effectively cross-link target molecules.
Biochemical Pathways
While specific biochemical pathways affected by 4-Azidophenacyl bromide are not explicitly mentioned in the search results, its ability to cross-link sulfhydryl groups suggests that it could impact a variety of biochemical pathways. For instance, it has been used to study the nature of the ribosomal binding site of E. coli tRNAVal . More research would be needed to fully elucidate the range of biochemical pathways affected by this compound.
Result of Action
The primary result of 4-Azidophenacyl bromide’s action is the cross-linking of target molecules, particularly those containing sulfhydryl groups . This can lead to changes in the structure and function of these molecules, potentially affecting their biological activity. For example, it has been used to inhibit the activity of microsomes in cotranslational processing of secretory pre-proteins .
Action Environment
The action of 4-Azidophenacyl bromide is influenced by several environmental factors. Its initial reaction with sulfhydryl groups is pH-dependent, occurring in the pH range of 7.0-8.0 . Furthermore, its second bonding step requires UV irradiation . Reducing agents such as thiols may reduce the azide to amine and should be avoided . Also, initial manipulations and coupling should be performed under reduced light .
生化学分析
Biochemical Properties
4-Azidophenacyl bromide plays a crucial role in biochemical reactions due to its photoactive nature. The compound typically couples to sulfhydryl groups in the pH range of 7.0-8.0. Upon UV irradiation at 250 nm, the azide group forms a reactive nitrene, which can rapidly and non-specifically bond with nearby biomolecules . This property makes 4-Azidophenacyl bromide an effective cross-linking reagent for studying protein-protein and protein-DNA interactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating the analysis of weak biological interactions through photoaffinity labeling .
Cellular Effects
4-Azidophenacyl bromide influences various cellular processes by forming covalent bonds with cellular proteins and enzymes. This interaction can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been used to study the binding orientation of DNA-binding proteins, such as helicases, which play a critical role in DNA replication and repair . By cross-linking with these proteins, 4-Azidophenacyl bromide helps elucidate their function and interaction with other cellular components.
Molecular Mechanism
The molecular mechanism of 4-Azidophenacyl bromide involves the formation of a reactive nitrene upon UV irradiation. This nitrene can insert into C-H, N-H, and O-H bonds of nearby biomolecules, forming stable covalent bonds . The initial reaction couples the compound to sulfhydryl groups, while the subsequent UV-induced reaction allows for non-specific bonding with various biomolecules. This dual reactivity makes 4-Azidophenacyl bromide a versatile tool for studying enzyme mechanisms, protein interactions, and other molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Azidophenacyl bromide can change over time due to its stability and degradation. The compound is stable when stored at 2-8°C and protected from light . Reducing agents such as thiols can reduce the azide group to an amine, potentially affecting its reactivity . Long-term studies have shown that 4-Azidophenacyl bromide can maintain its cross-linking ability over extended periods, making it suitable for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of 4-Azidophenacyl bromide in animal models vary with different dosages. At low doses, the compound can effectively cross-link target proteins without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects due to its non-specific reactivity and potential to disrupt cellular functions . Researchers must carefully optimize the dosage to balance effective cross-linking with minimal toxicity.
Metabolic Pathways
4-Azidophenacyl bromide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to form covalent bonds with biomolecules allows it to participate in various metabolic processes. For example, it can be used to study enzyme-substrate interactions and the effects of enzyme inhibitors on metabolic flux . By cross-linking with specific enzymes, 4-Azidophenacyl bromide helps elucidate their role in metabolic pathways and their regulation.
Transport and Distribution
Within cells and tissues, 4-Azidophenacyl bromide is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by its reactivity with cellular components . For instance, it may preferentially accumulate in regions with high concentrations of target proteins or enzymes, facilitating targeted cross-linking and analysis of specific cellular processes.
Subcellular Localization
The subcellular localization of 4-Azidophenacyl bromide is determined by its interactions with cellular compartments and organelles. The compound can be directed to specific subcellular locations through targeting signals or post-translational modifications . For example, it may localize to the nucleus when cross-linking with DNA-binding proteins or to the mitochondria when interacting with mitochondrial enzymes. This localization allows researchers to study the compound’s effects on specific cellular functions and processes.
準備方法
Synthetic Routes and Reaction Conditions: 4-Azidophenacyl bromide can be synthesized through the nucleophilic displacement at the alpha-bromo ketone moiety. The synthesis involves the reaction of 4-azidoacetophenone with bromine in the presence of a suitable solvent .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is typically prepared in a laboratory setting under controlled conditions to ensure purity and stability .
化学反応の分析
Types of Reactions: 4-Azidophenacyl bromide undergoes various types of reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Photochemical Reactions: Upon exposure to ultraviolet light, the azide group forms a reactive nitrene intermediate, which can insert into various chemical bonds
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.
Ultraviolet Light: Photochemical reactions typically require ultraviolet light at a wavelength of 250 nm
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include substituted phenacyl derivatives.
Photochemical Products: The reactive nitrene intermediate can form covalent bonds with various macromolecules, leading to cross-linked products
類似化合物との比較
- 4-Azidoacetophenone
- 4-Bromophenacyl bromide
- 4-Nitrophenacyl bromide
Comparison: 4-Azidophenacyl bromide is unique due to its photolabile azide group, which allows for the formation of reactive nitrene intermediates upon exposure to ultraviolet light. This property distinguishes it from other similar compounds, such as 4-Bromophenacyl bromide, which lacks the azide group and thus does not form nitrene intermediates .
特性
IUPAC Name |
1-(4-azidophenyl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-5-8(13)6-1-3-7(4-2-6)11-12-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJPDRANSVSGOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205627 | |
| Record name | 4-Azidophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57018-46-9 | |
| Record name | 4-Azidophenacyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57018-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azidophenacyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057018469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azidophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-azidophenyl)-2-bromoethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AZIDOPHENACYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POZ2E56V0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Azidophenacyl bromide interact with its target and what are the downstream effects?
A1: 4-Azidophenacyl bromide (APB) functions as a photoreactive cross-linking agent. Upon UV irradiation, the azide group within APB forms a highly reactive nitrene intermediate. This nitrene can then insert into nearby molecules, forming a covalent bond. This property has been widely utilized in studying protein-DNA interactions [, , ] and protein-RNA interactions [, ]. For example, APB has been used to probe the structure of the LexA repressor-DNA complex [] and to identify ribosomal components interacting with mRNA in Escherichia coli [].
Q2: What is the structural characterization of 4-Azidophenacyl bromide?
A2: Molecular formula: C8H6BrN3O * Molecular weight:* 239.07 g/mol While spectroscopic data is not provided in the provided excerpts, APB is typically characterized using techniques such as NMR and IR spectroscopy.
Q3: How has 4-Azidophenacyl bromide been used for surface functionalization?
A4: One study demonstrated the use of APB for the functionalization of gallium phosphide (GaP) surfaces []. The bromine group on APB allowed for easy identification of surface attachment using X-ray photoelectron spectroscopy (XPS). This surface modification strategy can potentially be extended to other materials as well.
Q4: Are there alternative compounds or strategies for similar applications?
A4: While not directly addressed in the provided research, alternative photoreactive cross-linking agents exist, each with its own advantages and limitations. Examples include diazirines and benzophenone derivatives. Selection of the most suitable cross-linking agent depends on the specific application and target molecules.
Q5: What analytical techniques are commonly used to characterize and quantify 4-Azidophenacyl bromide?
A5: Common analytical techniques used to characterize and quantify APB include:
- High-performance liquid chromatography (HPLC): For purification and analysis of reaction mixtures [].
Q6: Has 4-Azidophenacyl bromide been utilized in radiolabeling applications?
A7: Yes, 4-Azidophenacyl bromide serves as a precursor for generating the radiolabeled compound 4-azidophenacyl-[18F]fluoride ([18F]APF) []. This radiolabeled derivative enables the rapid labeling of proteins for positron emission tomography (PET) imaging.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)


